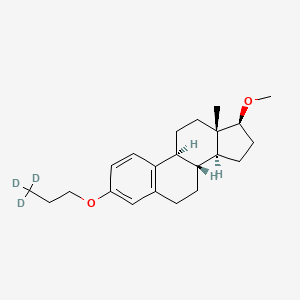

Promestriene-d3

Description

Contextualization of Promestriene-d3 within Stable Isotopic Labeling Methodologies

Stable isotopic labeling is a technique used to trace the path of molecules through chemical reactions or biological systems. tmu.edu.tw By incorporating a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule, researchers can distinguish the labeled molecule from its naturally occurring, unlabeled counterparts. musechem.com

This compound fits into this context as a stable isotope-labeled (SIL) internal standard for use in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com In these applications, a known quantity of this compound is added to a biological sample (such as plasma or urine) that is being analyzed for the presence of unlabeled Promestriene (B22492). Because this compound is chemically identical to Promestriene, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of Promestriene in the sample, correcting for any loss that may occur during the analytical process. clearsynth.com

Fundamental Principles and Research Significance of Deuterium Labeling in Organic Molecules

Deuterium labeling involves the substitution of one or more hydrogen atoms (protium, ¹H) in an organic molecule with deuterium (²H). This substitution has several key consequences that are leveraged in research:

Mass Difference: Deuterium is approximately twice as heavy as protium. This mass difference is the primary principle behind its use in mass spectrometry, as it allows for the clear differentiation between the labeled and unlabeled compound. clearsynth.com

Chemical and Biological Equivalence: For most biological purposes, deuterated compounds are treated the same as their non-deuterated counterparts by enzymes and receptors. This allows them to serve as excellent tracers for the parent molecule in biological systems. nih.gov

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can sometimes lead to a slowing of reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. While often a consideration, for its use as an internal standard, this effect is generally negligible. musechem.com

The research significance of deuterium labeling is vast. It enables highly accurate pharmacokinetic studies to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.comnih.gov It is also crucial in metabolic profiling to identify the metabolites of a parent compound and in environmental analysis to trace the fate of pollutants. nih.gov

Overview of Research Domains Benefitting from Stable Isotope Labeled Chemical Compounds

The use of stable isotope-labeled compounds, including deuterated molecules like this compound, is integral to a wide array of research domains:

Pharmaceutical Drug Development: To conduct precise pharmacokinetic and bioavailability studies, and to quantify drug and metabolite levels in biological matrices. musechem.comnih.gov

Clinical Chemistry: For the development of highly accurate diagnostic tests, particularly for monitoring therapeutic drug levels or endogenous biomarkers.

Metabolomics: To trace metabolic pathways and understand the flux of metabolites in biological systems. nih.gov

Toxicology: To gain a better understanding of a drug's disposition and its potential role in target organ toxicities. nih.gov

Environmental Science: To track the environmental fate and degradation of pollutants. clearsynth.com

Food Science: To ensure the authenticity and safety of food products.

In each of these fields, the ability to accurately quantify and trace specific molecules is paramount, and stable isotope-labeled compounds are a cornerstone of these analytical methodologies.

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3 |

Clé InChI |

IUWKNLFTJBHTSD-DGLXHAEHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C |

SMILES canonique |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Origine du produit |

United States |

Synthetic Methodologies and Isotopic Derivatization of Promestriene D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Steroidal Scaffolds

The synthesis of deuterated steroids like Promestriene-d3 necessitates precise methods for introducing deuterium at specific locations within the complex steroidal framework. arkat-usa.org Steroids are challenging substrates for deuteration due to their largely hydrocarbon nature with limited functional groups. arkat-usa.org Common strategies for site-specific deuterium incorporation include:

Catalytic Deuteration: The reduction of carbon-carbon double bonds using deuterium gas (D2) in the presence of a catalyst is a fundamental approach. arkat-usa.org However, this method can lack regioselectivity if multiple double bonds are present. arkat-usa.org

Reduction of Carbonyl Groups: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), is a widely employed technique to introduce deuterium at specific positions by reducing ketone or aldehyde functionalities. nih.govfu-berlin.de For instance, the synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA was achieved by reducing a 3-ketone with NaBD4. nih.gov

H/D Exchange Reactions: Acid- or base-catalyzed hydrogen-deuterium exchange reactions can be used to replace labile protons with deuterium. fu-berlin.denih.gov These reactions often involve the use of deuterated solvents like D2O at elevated temperatures and pressures. ansto.gov.au The regioselectivity of this method depends on the acidity of the protons in the molecule. arkat-usa.org

Organometallic Catalysis: Modern organometallic catalysts, particularly those based on iridium, palladium, and iron, have enabled highly selective C-H activation for hydrogen isotope exchange (HIE). nih.govacs.org These methods offer the advantage of late-stage deuteration under milder conditions and with greater functional group tolerance. nih.govacs.org

Deoxygenative Deuteration: A palladium-catalyzed deoxygenative deuteration of alcohols and ketones using a deuterium gas balloon has been developed for the practical synthesis of deuterated compounds. acs.org

For this compound, which is 3-(Propoxy-d3)-17β-methoxyestra-1,3,5(10)-triene, the deuterium atoms are located on the propoxy group. pharmaffiliates.comchemicalbook.com This suggests a synthesis route involving a deuterated propanol (B110389) or a related deuterated propylating agent in the etherification of the 3-hydroxyl group of an estradiol (B170435) precursor.

Advanced Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound would logically start from an estradiol derivative. The key step is the introduction of the deuterated propyl group at the 3-position of the steroid's A-ring.

A plausible synthetic pathway would involve:

Protection of the 17β-hydroxyl group: To ensure selective etherification at the 3-position, the 17β-hydroxyl group of an estradiol precursor would first be protected.

Etherification with a deuterated reagent: The phenolic hydroxyl group at C-3 would then be reacted with a deuterated propylating agent, such as 1-bromopropane-d3 or 1-iodopropane-d3, in the presence of a base.

Methylation of the 17β-hydroxyl group: Following the propoxylation, the protecting group at the 17β-position would be removed, and the subsequent hydroxyl group would be methylated. Alternatively, a starting material that is already 17β-methylated could be used.

Final Deprotection (if necessary): Any remaining protecting groups would be removed to yield the final this compound product.

The use of deuterated building blocks, such as deuterated propanol or propyl halides, is a common strategy in the synthesis of isotopically labeled compounds. researchgate.net

Purification Techniques for Isotope-Labeled Promestriene (B22492) Derivatives

The purification of isotope-labeled steroids is critical to remove unreacted starting materials, non-deuterated or partially deuterated species, and other impurities that could interfere with analytical applications. rsc.orgresearchgate.net Given the trace concentrations at which these compounds are often found in biological samples, high purity is essential. rsc.orgresearchgate.net

Common purification techniques include:

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the deuterated compound from its non-deuterated counterpart and other impurities. ansto.gov.au It can be used in both normal-phase and reversed-phase modes.

Gas Chromatography (GC): For volatile compounds, GC can provide excellent separation. epa.gov Derivatization may be necessary to increase the volatility of the steroids. epa.gov

Column Chromatography: Techniques like layered alumina/Florisil column chromatography are used for cleanup and removal of interferences from complex sample matrices. epa.gov

Extraction Methods:

Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate the target compound from a sample matrix based on its solubility in different immiscible solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and concentration. plos.org C18 cartridges are commonly employed for extracting steroids from aqueous samples. plos.org

Recrystallization: This technique can be used to obtain highly pure crystalline solids of the final product. chemrxiv.org

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For analytical standards, a combination of these techniques is often employed.

Spectroscopic and Chromatographic Characterization Methods for Deuterated Compounds

The structural integrity and isotopic enrichment of this compound must be confirmed using various analytical methods. These methods are essential for quality control and to provide a certificate of analysis for the deuterated standard. ansto.gov.au

Mass Spectrometry (MS): MS is the primary tool for confirming the incorporation of deuterium by observing the expected mass shift in the molecular ion peak. arkat-usa.orgmdpi.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition. fu-berlin.de Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns, which can help to confirm the location of the deuterium atoms. fu-berlin.desciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or reduction in the intensity of signals corresponding to the positions of deuterium incorporation provides evidence of successful deuteration. mdpi.comsigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and location within the molecule. sigmaaldrich.com It is particularly useful for determining the degree of deuteration at specific sites. chemrxiv.orgsigmaaldrich.com

¹³C NMR: The carbon signals at the sites of deuteration will show coupling to deuterium (C-D coupling), which appears as a multiplet, confirming the position of the label. mdpi.comrsc.org

Infrared (IR) Spectroscopy: The presence of carbon-deuterium (C-D) stretching vibrations, typically appearing around 2100-2300 cm⁻¹, and the disappearance or attenuation of the corresponding carbon-hydrogen (C-H) stretching bands, provides clear evidence of deuteration. arkat-usa.orgmdpi.comresearchgate.net

Chromatographic Purity Analysis:

HPLC and GC: These techniques are used to determine the chemical purity of the synthesized compound by separating it from any impurities. ansto.gov.au The peak area of the main compound relative to the total peak area gives a measure of its purity.

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard for quantitative analytical methods.

Advanced Analytical Applications of Promestriene D3 in Research

Promestriene-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

This compound, a deuterated form of Promestriene (B22492), serves as an exemplary stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Its structural and physicochemical similarity to the unlabeled analyte, Promestriene, makes it an ideal tool for correcting variations during sample processing and analysis. biopharmaservices.comwuxiapptec.com The use of SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior throughout the analytical workflow, from extraction to detection. biopharmaservices.combioanalysis-zone.com This co-eluting, mass-differentiated standard helps to normalize fluctuations caused by sample preparation inconsistencies, chromatographic shifts, and matrix effects, ultimately enhancing the accuracy and precision of quantitative results. wuxiapptec.comnih.gov

Method Development in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Promestriene Quantification

In the realm of quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity, selectivity, and reliability. biopharmaservices.com The development of robust LC-MS/MS methods for Promestriene quantification heavily relies on the use of this compound as an internal standard. wuxiapptec.commedrxiv.org

Method development commences with the optimization of chromatographic conditions to achieve efficient separation of Promestriene from endogenous matrix components. bioanalysis-zone.com This typically involves selecting an appropriate reversed-phase column, such as a C18 column, and optimizing the mobile phase composition, often a gradient of methanol (B129727) or acetonitrile (B52724) and water. medrxiv.org The goal is to ensure that Promestriene and this compound co-elute, meaning they have nearly identical retention times, which is crucial for effective compensation of matrix effects. wuxiapptec.combioanalysis-zone.com

Simultaneously, mass spectrometric parameters are fine-tuned for both the analyte and the internal standard. This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI) in either positive or negative mode, and optimizing parameters such as capillary voltage and gas flows. medrxiv.org Multiple Reaction Monitoring (MRM) is the most common acquisition mode, where specific precursor-to-product ion transitions for both Promestriene and this compound are monitored, providing high selectivity and sensitivity. medrxiv.orgresearchgate.net The mass difference of at least 3 Da between Promestriene and this compound minimizes the risk of mass spectrometric cross-talk. wuxiapptec.com

The use of this compound is critical in mitigating matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.combioanalysis-zone.com Since this compound experiences similar matrix effects as Promestriene, the ratio of their responses remains constant, ensuring accurate results. wuxiapptec.comnih.gov

Method Development in Gas Chromatography-Mass Spectrometry (GC-MS) for Promestriene Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful analytical technique for the quantification of steroids like Promestriene, often requiring derivatization to improve volatility and thermal stability. The use of a deuterated internal standard like this compound is a common and effective practice in quantitative GC-MS methods. scioninstruments.comnih.gov

A key step in GC-MS method development is the selection of an appropriate derivatization reagent to enhance the chromatographic properties of Promestriene and this compound. The derivatized analyte and internal standard should exhibit good peak shape and thermal stability. The GC separation is then optimized by selecting a suitable capillary column and temperature program to achieve baseline separation from other matrix components. researchgate.net

In GC-MS, quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the derivatized Promestriene and this compound. researchgate.net The use of this compound helps to correct for variability in injection volume, derivatization efficiency, and potential matrix effects. nih.govnih.gov The peak area ratio of the analyte to the internal standard is used for quantification, which minimizes the impact of variations during sample workup and analysis. scioninstruments.com

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Internal Standard | This compound (Stable Isotope Labeled) | This compound (Deuterated Form) |

| Separation Technique | Reversed-Phase HPLC (e.g., C18 column) | Capillary Gas Chromatography |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |

| Sample Preparation | Protein Precipitation, LLE, or SPE | LLE or SPE, followed by derivatization |

Validation Parameters for this compound-Assisted Bioanalytical Assays (e.g., linearity, accuracy, precision, matrix effects, selectivity)

Bioanalytical method validation is a critical process to ensure that a developed assay is reliable and reproducible for the intended application. When using this compound as an internal standard, the validation process assesses several key parameters according to regulatory guidelines. medrxiv.orgnih.gov

Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration, and a linear regression is performed. A correlation coefficient (R²) of greater than 0.99 is generally considered acceptable. medrxiv.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. medrxiv.org These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should typically be within 85-115% of the nominal value (80-120% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). medrxiv.org

Matrix Effects: The influence of the biological matrix on the ionization of the analyte and internal standard is a crucial parameter to evaluate. wuxiapptec.combioanalysis-zone.com It is assessed by comparing the response of the analyte in the presence of the matrix with the response in a neat solution. The use of this compound is expected to compensate for matrix effects, resulting in an IS-normalized matrix factor close to one. bioanalysis-zone.comnih.gov

Selectivity: The selectivity of the method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is tested by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Matrix Factor (IS-normalized) | Close to 1, with a CV ≤ 15% |

Strategies for Minimizing Internal Standard Variability in Complex Matrices

While this compound is an excellent internal standard, variability in its response can still occur, particularly in complex biological matrices. biopharmaservices.combioanalysis-zone.com Several strategies can be employed during method development and validation to minimize this variability.

Optimizing the sample extraction process is a primary strategy to reduce matrix effects, which are a major source of IS response variation. bioanalysis-zone.com This can involve testing different extraction techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to effectively remove interfering compounds. bioanalysis-zone.comnih.gov

Effective chromatographic separation is another key factor. bioanalysis-zone.com Utilizing an appropriate HPLC gradient and column can separate the analyte and internal standard from matrix components that might cause ion suppression or enhancement. bioanalysis-zone.com Furthermore, ensuring thorough mixing of the internal standard with the biological matrix is essential for consistent performance. biopharmaservices.com

Instrumental parameters also play a role. Using a robust and well-maintained analytical platform, including the liquid handler, autosampler, and mass spectrometer, helps to minimize variability in sample handling and analysis. bioanalysis-zone.com Regular monitoring of the IS response during study sample analysis is also crucial to identify any potential issues. biopharmaservices.com For instance, setting acceptance criteria for IS response, such as being within 50% to 150% of the mean IS response of the calibration standards and quality controls, can help flag problematic samples for re-analysis. biopharmaservices.com

Quantitative Analysis of Promestriene and its Metabolites in Preclinical Biological Matrices

The quantitative analysis of Promestriene and its potential metabolites in preclinical biological matrices like plasma, serum, and tissue homogenates is fundamental for understanding its pharmacokinetic profile. The use of this compound as an internal standard is integral to achieving accurate and reliable data in these studies. ubi.pt

Advanced Sample Preparation and Extraction Techniques (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation)

The choice of sample preparation technique is critical for removing interferences from complex biological matrices and concentrating the analyte of interest. medrxiv.org The selection depends on the physicochemical properties of Promestriene and its metabolites, the nature of the matrix, and the required sensitivity of the assay.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique for cleaning up and concentrating analytes from complex samples. nih.govmdpi.com For estrogens like Promestriene, reversed-phase SPE cartridges (e.g., C18) are commonly used. nih.govnih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte and internal standard with an appropriate organic solvent. nih.gov SPE can be automated, which improves throughput and reproducibility. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org For steroid hormones, a water-immiscible organic solvent like tert-butyl methyl ether (TBME) can be used to extract the analytes from the aqueous biological matrix. medrxiv.org LLE is effective at removing salts and other highly polar interferences. nih.gov

Protein Precipitation (PPT): PPT is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile or acetone, is added to the biological sample to precipitate proteins. nih.govejbiotechnology.info After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, PPT may be less effective at removing other matrix components like phospholipids, which can cause significant matrix effects. medrxiv.org Adding a small amount of acid or base to the precipitant can help dissociate the analyte and IS from protein binding, improving recovery. bioanalysis-zone.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | High selectivity, high recovery, can be automated | More time-consuming and costly than PPT |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Good for removing salts, cost-effective | Can be labor-intensive, may form emulsions |

| Protein Precipitation (PPT) | Precipitation of proteins with an organic solvent | Fast, simple, high-throughput | Less clean extracts, potential for significant matrix effects |

Optimization of Chromatographic Separation for Promestriene and its Analogs

The effective separation of Promestriene and its related compounds from complex mixtures is crucial for accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques employed for this purpose, often coupled with mass spectrometry (MS) for detection. researchgate.netresearchgate.net The optimization of chromatographic conditions is a multi-faceted process aimed at achieving high resolution, good peak shape, and reasonable analysis times.

Several factors are considered during the optimization of chromatographic methods for steroids like Promestriene. These include the choice of the stationary phase (the column), the mobile phase composition, and the flow rate. For HPLC, reversed-phase columns, such as C18, are commonly used for the separation of steroid hormones. researchgate.netnoaa.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (like water with a buffer or formic acid) and an organic solvent (such as acetonitrile or methanol). noaa.govnih.gov A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. noaa.govnih.gov

For instance, a study on the separation of multiple steroid hormones utilized a C18 column with a mobile phase gradient of methanol and 0.1% formic acid in water. nih.gov Another method for the simultaneous determination of chlorquinaldol (B839) and promestriene used a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) hydrogen phosphate (B84403) buffer. researchgate.net The selection of the appropriate column and mobile phase is critical to resolve Promestriene from its potential metabolites and other interfering substances present in the sample matrix. updatepublishing.com

In some cases, derivatization of the analytes is performed to improve their chromatographic behavior and detection sensitivity. For example, dansyl chloride derivatization has been used to enhance the response of estrogens in LC-MS/MS analysis. noaa.govuliege.be

Table 1: Example Chromatographic Conditions for Steroid Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18, 150 mm x 2.0 mm, 4 µm particle size nih.gov | Waters Nova-Pak C18 researchgate.net |

| Mobile Phase | A: 0.1% formic acid in water, B: Methanol nih.gov | Phosphate buffer and acetonitrile researchgate.net |

| Flow Rate | 200 µL/min nih.gov | 0.1 mL/min researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | UV at 280 nm researchgate.net |

| Gradient | Linear gradient from 72% to 85% A over 75 min nih.gov | Isocratic |

This table presents hypothetical examples based on common practices in steroid analysis and does not represent a specific analysis of this compound.

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the absolute concentration of an analyte in a sample. usgs.govnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is central to the IDMS method. clearsynth.com This technique is considered a gold standard for quantitative analysis because it effectively compensates for sample loss during preparation and for variations in instrument response. oup.comkcasbio.com

The principle of IDMS involves adding a known amount of the isotopically labeled standard (e.g., this compound) to the sample containing the unlabeled analyte (Promestriene). oup.com The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, purification, and analysis. clearsynth.com Because the labeled and unlabeled compounds have different masses, they can be distinguished and quantified by a mass spectrometer. oup.com

The ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard is measured. This ratio, along with the known amount of the added standard, is used to calculate the exact concentration of the analyte in the original sample. oup.com This method minimizes errors that can arise from incomplete extraction or matrix effects, where other components in the sample interfere with the ionization of the analyte. kcasbio.com

IDMS has been successfully applied to the quantification of various steroid hormones in different biological and environmental matrices. nih.govresearchgate.net For example, isotope-dilution GC/MS/MS methods have been developed for the analysis of steroid hormones in water, achieving low detection limits and high accuracy. usgs.gov Similarly, LC-MS/MS methods based on isotope dilution are widely used for the quantification of steroids in human serum and plasma. oup.comnih.govresearchgate.net

Table 2: Key Performance Metrics in IDMS for Steroid Analysis

| Performance Metric | Typical Value/Range | Reference |

| Accuracy (Recovery) | 84-117% | usgs.govresearchgate.netendocrine-abstracts.org |

| Precision (CV%) | < 15% | researchgate.netendocrine-abstracts.org |

| Limit of Quantification (LOQ) | pg/mL to ng/L range | researchgate.netresearchgate.net |

This table provides a general overview of performance characteristics achievable with IDMS for steroid analysis and may not be specific to this compound.

Role in High-Throughput Screening and Research Assay Development

In the context of drug discovery and development, high-throughput screening (HTS) allows for the rapid testing of a large number of compounds. The development of robust and reliable HTS assays is essential. Deuterated internal standards like this compound play a crucial role in ensuring the quality of data generated from these assays, particularly when using LC-MS/MS platforms. acs.orgnih.gov

The use of a stable isotope-labeled internal standard in HTS assays helps to correct for variability that can occur during automated sample preparation and analysis. acs.org This is especially important for minimizing matrix effects, which can significantly impact the accuracy of quantification in biological samples like plasma or urine. kcasbio.comresearchgate.net By normalizing the analyte response to the internal standard response, the impact of ion suppression or enhancement is greatly reduced. kcasbio.com

In research assay development, this compound would be used to validate the analytical method. This involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification. nih.govnih.gov The inclusion of a deuterated internal standard from the initial stages of method development helps to create a more robust and reliable assay. kcasbio.com For instance, in the development of an LC-MS/MS method for analyzing drugs of abuse in oral fluids, the use of deuterium- and 13C-labeled internal standards compensated for observed matrix effects. nih.gov

The ability to multiplex, or analyze multiple compounds in a single run, is a key advantage of LC-MS/MS in HTS. The use of specific internal standards for each analyte, or a representative standard for a class of compounds, is critical for accurate multi-analyte quantification. noaa.gov this compound would serve as the ideal internal standard for the quantification of Promestriene in such multi-component analyses.

Mechanistic and Metabolic Research Applications Utilizing Promestriene D3 Preclinical and in Vitro Focus

Application in Elucidating Promestriene's Preclinical Metabolic Pathways (e.g., Phase I and Phase II Transformations)

The use of deuterated compounds like Promestriene-d3 is a well-established strategy for studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." ansto.gov.auresearchgate.net This effect can slow down metabolic reactions at the site of deuteration, helping researchers to identify the primary sites of metabolic attack.

In preclinical studies, this compound is used to trace the biotransformation of the parent drug. Drug metabolism typically occurs in two phases. wikipedia.orglongdom.org

Phase I Transformations: These are initial reactions that introduce or expose functional groups on the drug molecule. For a steroid-like promestriene (B22492), these reactions often involve oxidation, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.org While specific studies on this compound are not widely published, research on similar estrogens like estradiol (B170435) shows that metabolism involves hydroxylation at various positions on the steroid ring, forming metabolites like 2-hydroxyestrone (B23517) and 4-hydroxyestrone. nih.govresearchgate.net By using this compound, researchers can more easily distinguish these metabolites from endogenous estrogens in complex biological samples using mass spectrometry. The mass difference introduced by the deuterium (B1214612) atoms serves as a unique tag. nih.govresearchgate.net Promestriene itself is known to be metabolized by CYP3A4 and CYP1A2 enzymes. bocsci.com

Phase II Transformations: Following Phase I, the modified drug is often conjugated with polar molecules to increase its water solubility and facilitate excretion. longdom.orgmedbullets.com Common conjugation reactions include glucuronidation and sulfation. longdom.org Studies on other estrogens have successfully used deuterated analogs to trace the formation of glucuronide and sulfate (B86663) conjugates. nih.govnih.gov this compound allows for the unambiguous identification of these conjugated metabolites, confirming the metabolic pathways and helping to create a complete metabolic profile.

The table below outlines the expected metabolic transformations of promestriene and the role this compound plays in their study.

| Metabolic Phase | Reaction Type | Potential Metabolites of Promestriene | Role of this compound in Research |

| Phase I | Oxidation (Hydroxylation) | Hydroxylated promestriene derivatives | Tracing the formation of specific hydroxylated metabolites; distinguishing drug metabolites from endogenous compounds. |

| Phase I | Demethylation/De-propylation | Estradiol, Estrone | Following the cleavage of the ether groups to form active estrogenic compounds. |

| Phase II | Conjugation (Glucuronidation, Sulfation) | Promestriene glucuronides/sulfates; Estradiol/Estrone glucuronides/sulfates | Quantifying the extent of conjugation; identifying specific conjugated products for excretion profiling. |

In Vitro Metabolic Stability and Metabolite Identification Studies Using Deuterated Tracers

In vitro systems, such as human liver microsomes (HLM) or hepatocytes, are standard tools for assessing the metabolic stability of new drug candidates. ansto.gov.aujuniperpublishers.com These systems contain the primary enzymes responsible for drug metabolism.

When studying metabolic stability, a mixture of non-deuterated promestriene and this compound can be incubated with liver microsomes. ansto.gov.au The rate of disappearance of the parent compounds over time provides a measure of their metabolic stability (e.g., in vitro half-life). The deuterium labeling in this compound can slow its metabolism if the deuterated site is a primary point of enzymatic action, an effect known as the kinetic isotope effect. ansto.gov.auresearchgate.net This allows researchers to pinpoint key metabolic vulnerabilities.

For metabolite identification, the use of deuterated tracers is invaluable. nih.govacs.org When analyzing incubation samples with high-resolution mass spectrometry (LC-MS/MS), metabolites derived from the drug will appear as twin peaks with a specific mass difference corresponding to the number of deuterium atoms. nih.govresearchgate.net This "isotope signature" allows for the confident and rapid detection of drug-related material in a complex biological matrix, filtering out interference from endogenous compounds. nih.govresearchgate.net This technique has been successfully applied to study the metabolism of other estrogens like estradiol and estrone, confirming known metabolites and identifying new ones. nih.gov

| Research Application | In Vitro System | Advantage of Using this compound | Expected Outcome |

| Metabolic Stability | Human Liver Microsomes, Hepatocytes | Allows for direct comparison of the metabolic rate of deuterated vs. non-deuterated forms (Kinetic Isotope Effect). ansto.gov.au | Determination of in vitro half-life; identification of metabolically labile sites. |

| Metabolite Identification | Human Liver Microsomes, Hepatocytes | Creates a unique isotopic signature for easy detection of metabolites by mass spectrometry. nih.govresearchgate.net | Unambiguous identification and structural elucidation of Phase I and Phase II metabolites. |

Isotopic Tracing for Investigating Cellular and Molecular Interactions (e.g., protein binding, enzyme kinetics in preclinical models)

This compound is a valuable tool for investigating how the drug interacts with biological molecules at a cellular level. Isotopic labeling allows for precise quantification and tracking without the need for radioactive labels. biorxiv.org

Protein Binding: Stable isotope labeling can be used in studies to determine how a drug binds to proteins, such as its target estrogen receptors (ER) or plasma proteins. In techniques like liquid chromatography-mass spectrometry, this compound can be used as an internal standard to accurately quantify the amount of unbound promestriene in equilibrium with protein-bound drug. Studies on other estrogen analogs have used isotopically labeled versions to investigate receptor binding affinity. nih.gov

Enzyme Kinetics: Deuterated substrates are classic tools for studying enzyme kinetics. mdpi.comnih.gov By comparing the reaction rates of promestriene and this compound with metabolic enzymes like CYPs, researchers can investigate the kinetic isotope effect. nih.gov A significant difference in reaction rates indicates that the breaking of the C-H (or C-D) bond is the rate-limiting step of the reaction. nih.gov This provides fundamental insights into the enzyme's mechanism of action. mdpi.com

Cellular Uptake and Efflux: Isotopic labeling in combination with mass spectrometry can be used to measure the concentration of this compound inside cells over time, providing data on cellular uptake and efflux transporters. This is crucial for understanding the drug's concentration at its site of action.

| Interaction Type | Research Method | Role of this compound | Finding |

| Receptor Binding | Competitive Binding Assays, LC-MS | Can be used as a tracer to quantify binding to estrogen receptors. biorxiv.orgnih.gov | Determination of binding affinity (Kd) and selectivity for receptor subtypes. |

| Enzyme Kinetics | In Vitro Enzyme Assays | Serves as a substrate to measure the kinetic isotope effect with metabolizing enzymes (e.g., CYPs). mdpi.comnih.gov | Elucidation of reaction mechanisms and identification of rate-limiting steps. |

| Cellular Transport | Cell Culture Experiments with LC-MS Analysis | Acts as a quantifiable tracer to measure rates of entry into and exit from cells. | Characterization of uptake and efflux transport mechanisms. |

Preclinical Pharmacokinetic and Biodistribution Studies Utilizing this compound as an Internal Standard or Tracer in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov this compound plays a dual role in these studies.

Internal Standard: The most common application of this compound in PK studies is as a stable isotope-labeled internal standard (SIL-IS). biopharmaservices.comfda.gov When analyzing biological samples (e.g., plasma, tissue homogenates) with LC-MS/MS, a known amount of this compound is added to every sample. fda.gov Because the SIL-IS has nearly identical chemical and physical properties to the non-labeled drug (the analyte), it experiences the same variations during sample extraction, handling, and analysis. researchgate.net By comparing the mass spectrometer's signal for the analyte to the signal for the IS, highly accurate and precise quantification of the drug's concentration can be achieved. researchgate.netaacrjournals.org This is the gold standard in bioanalysis. biopharmaservices.com The use of a deuterated internal standard, Fulvestrant-d3, has been documented for the quantification of the related drug fulvestrant (B1683766) in human plasma. orientjchem.org

Tracer for Biodistribution: this compound can also be administered directly to animal models as a tracer to study its biodistribution—how it distributes to and accumulates in various organs and tissues. nih.gov After administration, tissue samples can be collected at different time points and analyzed by mass spectrometry to quantify the concentration of this compound. This provides a detailed map of where the drug goes in the body, helping to identify target tissues as well as potential sites of off-target accumulation. nih.govresearchgate.net This method avoids the use of radioactivity while providing high sensitivity and specificity.

| Study Type | Animal Model | Role of this compound | Key Parameters Measured |

| Pharmacokinetics (PK) | Rat, Mouse nih.gov | Serves as an internal standard for LC-MS/MS quantification of non-labeled promestriene. biopharmaservices.comfda.gov | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Clearance, Half-life. nih.gov |

| Biodistribution | Rat, Mouse nih.gov | Administered as a tracer to map its presence in various tissues. researchgate.net | % Injected Dose/gram of tissue in organs like liver, kidney, uterus, brain, etc. |

Quality Control and Reference Standard Applications in Academic Research

Promestriene-d3 as a Certified Reference Material (CRM) for Analytical Method Validation

This compound functions as a Certified Reference Material (CRM), a highly characterized and controlled substance used to validate and calibrate analytical methods. xrfscientific.comnih.gov CRMs are essential for ensuring that analytical results are accurate and traceable to established standards. xrfscientific.com The validation of an analytical method is a process that confirms its suitability for a specific purpose, and the use of a CRM like this compound is a fundamental component of this process. nih.govsynzeal.com

In quantitative analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples, including calibrators and quality control samples. scioninstruments.com this compound, being a stable isotope-labeled (SIL) version of Promestriene (B22492), is the ideal internal standard. aptochem.combioanalysis-zone.com It is chemically identical to the analyte (Promestriene) but has a different mass due to the presence of deuterium (B1214612) atoms. musechem.comszabo-scandic.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com

The process of analytical method validation using this compound involves several key aspects:

Calibration: It acts as a reference point to create a calibration curve, which is used to determine the concentration of the analyte in unknown samples. clearsynth.com

Accuracy and Precision: By comparing the response of the analyte to the known concentration of this compound, researchers can accurately quantify the analyte and assess the precision of the method. scioninstruments.comclearsynth.com

Matrix Effect Compensation: In complex biological samples (e.g., plasma, urine), other molecules can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since this compound has nearly identical physicochemical properties to Promestriene, it is affected by the matrix in the same way. clearsynth.com This allows for the correction of any signal suppression or enhancement, leading to more accurate results. texilajournal.com

The table below summarizes the key characteristics of this compound as a CRM for analytical method validation.

| Characteristic | Function in Analytical Method Validation | Reference |

| Isotopic Labeling (Deuterium) | Allows for differentiation from the unlabeled analyte by mass spectrometry. | musechem.comacanthusresearch.com |

| Chemical Equivalence | Ensures similar behavior to the analyte during sample preparation and analysis. | aptochem.comacanthusresearch.com |

| Certified Concentration | Provides a known and accurate value for calibration and quality control. | caymanchem.com |

| Traceability | Links measurement results to a recognized standard. | xrfscientific.comeuropean-accreditation.org |

Role in Ensuring Data Accuracy, Reproducibility, and Comparability in Bioanalytical Research

The use of this compound as an internal standard is crucial for ensuring the accuracy, reproducibility, and comparability of data in bioanalytical research. aptochem.comclearsynth.com Bioanalytical methods are used to quantify drugs and their metabolites in biological matrices, and the reliability of this data is essential for pharmacokinetic and metabolic studies. acanthusresearch.com

Accuracy is enhanced because the internal standard compensates for variations that can occur during the analytical process. scioninstruments.comwisdomlib.org These variations can include inconsistencies in sample extraction, injection volume, and instrument response. aptochem.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to a more accurate quantification of the analyte. scioninstruments.com

Reproducibility , the ability to obtain consistent results from the same sample over time and in different laboratories, is significantly improved. The use of a SIL internal standard like this compound minimizes the impact of systematic and random errors, making the analytical method more robust and the results more reliable. scioninstruments.com This is particularly important when comparing data generated from different studies or laboratories.

Comparability of results across different studies and labs is a direct benefit of improved accuracy and reproducibility. When researchers use a well-characterized internal standard like this compound, it helps to standardize the analytical method, allowing for meaningful comparisons of data.

The following table illustrates how this compound contributes to data quality in bioanalytical research:

| Data Quality Metric | Contribution of this compound | Reference |

| Accuracy | Compensates for analytical process variations and matrix effects. | clearsynth.comtexilajournal.comwisdomlib.org |

| Reproducibility | Minimizes the effects of random and systematic errors, leading to more consistent results. | scioninstruments.com |

| Comparability | Standardizes the analytical method, enabling reliable comparison of data across different studies. | xrfscientific.com |

Future Directions and Emerging Research Avenues for Deuterated Promestriene

Development of Novel High-Resolution Analytical Techniques for Promestriene-d3 and its Deuterated Analogs

The primary role of this compound is as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The future of this application lies in the coupling of advanced separation sciences with novel high-resolution mass spectrometry (HRMS) techniques.

The key advantage of this compound is its mass shift of approximately +3 Da relative to Promestriene (B22492). This distinction is easily resolved by modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. Unlike older quadrupole instruments, HRMS provides exact mass measurements to four or more decimal places, enabling unequivocal identification and eliminating interference from matrix components with the same nominal mass.

Future research is focused on developing methods that leverage the full potential of HRMS platforms. Techniques such as Parallel Reaction Monitoring (PRM) are supplanting traditional Selected Reaction Monitoring (SRM) used with triple quadrupole instruments. In a PRM experiment, all fragment ions of a selected precursor ion are monitored in high resolution, providing richer data and greater confidence in identification. For this compound, this means that not only the precursor ion but also its characteristic fragment ions that retain the deuterium (B1214612) label can be monitored, confirming the identity and stability of the IS throughout the analytical process.

The development of these methods will focus on:

Enhanced Sensitivity: Pushing the limits of detection to the low picogram or even femtogram level, which is critical for micro-sampling techniques and studies involving low-level tissue distribution.

Matrix Effect Reduction: Employing advanced sample preparation techniques (e.g., micro-solid phase extraction) and ion mobility spectrometry (IMS) coupled with LC-MS to separate the analytes from interfering matrix components in both chromatographic time and drift time, thereby improving accuracy.

High-Throughput Analysis: Miniaturizing and automating workflows to allow for the rapid analysis of large sample cohorts, essential for clinical and population-scale studies.

The table below details the key mass spectrometric properties that form the basis for these advanced analytical methods.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Protonated Ion [M+H]⁺ (m/z) | Hypothetical Diagnostic Fragment Ion [M-C₃H₇O]⁺ (m/z) |

|---|---|---|---|---|

| Promestriene | C₂₂H₃₂O₂ | 328.24023 | 329.24751 | 269.19054 |

| This compound | C₂₂H₂₉D₃O₂ | 331.25906 | 332.26634 | 272.20937 |

Integration of this compound in Advanced Multi-Omics Research (e.g., Metabolomics, Lipidomics, Fluxomics)

Beyond its role in targeted quantification, this compound is a powerful tool for integration into broader systems biology approaches. In metabolomics and lipidomics, this compound serves as a reliable anchor point in untargeted or semi-targeted analyses, ensuring data quality and enabling accurate comparison across large datasets.

The most exciting future application lies in Stable Isotope-Resolved Metabolomics (SIRM) and fluxomics. By studying the metabolic fate of this compound itself, researchers can trace its biotransformation pathways. The deuterium label acts as a beacon; any metabolite that retains the label can be definitively traced back to the administered compound.

For example, if this compound (labeled on the 17-methoxy group) undergoes aromatic hydroxylation, the resulting metabolite will also have a mass shift of +3 Da compared to its non-deuterated analog. Conversely, if the primary metabolic pathway is 17-O-demethylation, the deuterium label will be lost, and the resulting metabolite (Estradiol 3-propyl ether) will be indistinguishable from that derived from endogenous pathways or non-deuterated Promestriene. This "disappearance" of the label is itself a crucial piece of data, directly quantifying the flux through a specific demethylation pathway. This approach allows for:

Pathway Identification: Unambiguously identifying novel metabolites by tracking the mass signature of the label.

Enzyme Activity Probing: Quantifying the relative contribution of different enzymatic pathways (e.g., hydroxylation vs. demethylation) by measuring the ratio of labeled to unlabeled metabolites.

Differential Metabolism Studies: Comparing metabolic profiles in different biological systems (e.g., healthy vs. diseased tissue) to understand how pathological states alter drug metabolism.

The table below illustrates how tracking the mass of metabolites can elucidate metabolic pathways.

| Metabolic Transformation | Resulting Metabolite | Expected [M+H]⁺ of Promestriene Metabolite (d0) | Expected [M+H]⁺ of this compound Metabolite (d3) | Conclusion from Label |

|---|---|---|---|---|

| Aromatic Hydroxylation (e.g., at C2) | 2-Hydroxy-promestriene | 345.2424 | 348.2612 | Label is retained; hydroxylation pathway is active. |

| 17-O-Demethylation | Estradiol (B170435) 3-propyl ether | 315.2318 | 315.2318 | Label is lost; demethylation pathway is active. |

Computational Modeling and Isotope Effects in this compound Research

The substitution of hydrogen with deuterium introduces subtle but significant physical changes, most notably the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.

This phenomenon transforms this compound from a passive tracer into an active mechanistic probe. If the O-demethylation of the 17-methoxy group is a major clearance pathway catalyzed by a Cytochrome P450 enzyme, a significant KIE would be expected for this compound. Observing a slower rate of metabolism for the d3-analog compared to the d0-analog provides direct evidence that C-H bond cleavage at this position is mechanistically important.

Future research will increasingly integrate computational modeling to predict and interpret these effects.

Density Functional Theory (DFT): DFT calculations can accurately predict the vibrational frequencies of C-H and C-D bonds and calculate their zero-point energies. The difference in zero-point energy is the fundamental origin of the KIE and can be calculated in silico to predict the potential magnitude of the effect.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can model the Promestriene molecule within the active site of its metabolizing enzyme. By treating the substrate and key active site residues with high-level quantum mechanics and the rest of the protein with classical molecular mechanics, researchers can simulate the entire enzymatic reaction, calculate reaction energy barriers for both Promestriene and this compound, and predict the KIE with high accuracy.

| Property | C-H Bond (in -OCH₃) | C-D Bond (in -OCD₃) | Implication |

|---|---|---|---|

| Typical Stretching Frequency | ~2950 cm⁻¹ | ~2200 cm⁻¹ | Lower zero-point energy for the C-D bond. |

| Bond Dissociation Energy (BDE) | ~413 kJ/mol | ~421 kJ/mol | More energy is required to break the C-D bond. |

| Predicted KIE (kH/kD) for C-H Cleavage | 1 (Reference) | 2 – 8 (Typical Range) | Reaction rate is significantly slower if C-H/C-D bond cleavage is the rate-limiting step. |

Challenges and Opportunities in the Synthesis and Application of Deuterated Estrogens for Mechanistic Investigations

While the applications are powerful, the synthesis and use of deuterated compounds like this compound present distinct challenges and opportunities.

Challenges:

Synthetic Complexity: The synthesis must be highly regioselective, ensuring the deuterium atoms are placed exclusively at the desired position (e.g., the 17-methoxy group). This requires specialized deuterated reagents, such as deuterated iodomethane (B122720) (CD₃I), and carefully controlled reaction conditions to prevent isotopic scrambling.

Isotopic Purity: Achieving high isotopic enrichment (typically >98% deuterium) is critical for its use as an internal standard to avoid cross-signal interference. This necessitates rigorous purification and quality control, often involving NMR spectroscopy and high-resolution mass spectrometry to confirm enrichment levels.

Cost and Availability: Deuterated starting materials and reagents are substantially more expensive than their standard hydrogen-containing counterparts, which can be a limiting factor for large-scale or exploratory studies.

Opportunities:

Mechanistic Elucidation: As discussed, the KIE provides an unparalleled tool for probing enzymatic reaction mechanisms, confirming metabolic "hotspots" on a molecule without the need for extensive in-vitro metabolite synthesis.

Improved Pharmacokinetics ("Deuterium Switching"): This is a major emerging area in drug development. If a metabolic liability (e.g., rapid clearance or formation of a toxic metabolite) is linked to the cleavage of a specific C-H bond, replacing that hydrogen with deuterium can slow down the process due to the KIE. This can lead to a drug with a longer half-life, improved bioavailability, and a better safety profile. While Promestriene is not a systemic drug, the principle can be explored with other estrogens, using deuterated analogs to create more stable therapeutic agents.

Absolute Bioavailability Studies: A "cassette" dosing approach, where a deuterated intravenous dose is given simultaneously with a non-deuterated oral dose, allows for the precise determination of absolute bioavailability in a single experiment, correcting for inter-individual pharmacokinetic variability.

The strategic synthesis and application of deuterated estrogens, including this compound, will continue to be a cornerstone of advanced pharmaceutical and biochemical research, enabling deeper insights into drug action and metabolism.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Promestriene-d3 in preclinical studies?

- Methodological Answer : Synthesis protocols should detail deuterium incorporation efficiency, solvent systems, and purification steps (e.g., column chromatography). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for isotopic purity) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular identity and isotopic enrichment .

- Key Considerations : Validate synthetic yields against non-deuterated analogs to assess isotopic effects on reaction kinetics .

Q. How can researchers optimize in vitro models to assess this compound’s stability under physiological conditions?

- Methodological Answer : Use simulated biological fluids (e.g., plasma, gastric fluid) with controlled pH and temperature. Quantify degradation products via tandem mass spectrometry (MS/MS) and compare half-lives to non-deuterated counterparts. Include stability-indicating assays to isolate degradation pathways .

- Data Analysis : Apply kinetic modeling (e.g., first-order decay equations) to extrapolate shelf-life predictions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC values. Account for inter-subject variability via mixed-effects models. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

- Contradiction Mitigation : Replicate experiments across multiple biological replicates to distinguish biological variability from methodological artifacts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory findings in this compound’s receptor binding affinity across different assay systems?

- Methodological Answer : Compare binding kinetics (e.g., surface plasmon resonance vs. radioligand displacement assays) under standardized buffer conditions. Use molecular dynamics simulations to probe deuterium-induced conformational changes in target receptors .

- Data Interpretation : Apply Bland-Altman analysis to quantify systematic biases between assay platforms .

Q. What in vivo pharmacokinetic (PK) models best predict this compound’s tissue distribution while accounting for isotopic metabolic shunting?

- Methodological Answer : Employ compartmental modeling with physiologically based pharmacokinetic (PBPK) parameters. Use stable isotope tracing (e.g., H-labeled metabolites) to track deuterium retention in tissues via liquid scintillation counting or isotope ratio mass spectrometry .

- Validation : Cross-validate model predictions with autoradiography or positron emission tomography (PET) imaging in deuterium-enriched tissues .

Q. How do researchers design controlled studies to isolate the isotopic effect of this compound from confounding variables in long-term toxicity assays?

- Methodological Answer : Use paired experimental designs where non-deuterated and deuterated compounds are tested in the same batch of animal models. Control for batch effects via randomization and blinding. Apply metabolomic profiling to identify deuterium-specific metabolic byproducts .

- Ethical Compliance : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and sample size justification .

Methodological Frameworks and Best Practices

Q. What frameworks ensure research questions on this compound meet FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

- Guidance : Align hypotheses with gaps in deuterated steroid pharmacology (e.g., unexplored isotopic effects on cytochrome P450 interactions). Conduct pilot studies to assess feasibility of isotopic synthesis and analytical detection limits. Justify novelty via systematic literature reviews using databases like PubMed and SciFinder .

Q. How should researchers document contradictory data in this compound studies to facilitate reproducibility?

- Best Practices : Report raw datasets with metadata (e.g., instrument calibration logs, solvent lot numbers) in supplementary materials. Use standardized units (e.g., μM for concentration, %RSD for precision) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.